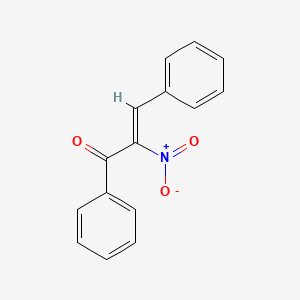
o-Nitrochalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Nitrochalcone: is an organic compound belonging to the chalcone family, characterized by the presence of a nitro group (-NO₂) at the ortho position of the aromatic ring. Chalcones are α,β-unsaturated ketones with a structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The nitro group in this compound imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The most common method for synthesizing chalcones, including o-Nitrochalcone, is the aldol condensation reaction. This involves the reaction of an aromatic aldehyde with an aryl methyl ketone in the presence of a base such as sodium hydroxide (NaOH) in ethanol (EtOH).
Wittig Reaction: Another method involves the Wittig reaction, where the corresponding ylide reacts with o-nitrobenzaldehyde in water.
Industrial Production Methods: Industrial production of this compound typically follows the aldol condensation route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
化学反应分析
Types of Reactions:
Reduction: o-Nitrochalcone can undergo reduction reactions where the nitro group is reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can also undergo oxidation reactions, where the α,β-unsaturated carbonyl system is oxidized to form epoxides or other oxidized derivatives.
Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)
Substitution: Nucleophiles such as amines or thiols
Major Products:
Reduction: o-Aminochalcone
Oxidation: Epoxides or other oxidized derivatives
Substitution: Various substituted chalcones depending on the nucleophile used
科学研究应用
Chemistry: o-Nitrochalcone is used as an intermediate in the synthesis of various heterocyclic compounds, including pyrazolines, isoxazoles, and pyrimidines . These compounds have significant applications in medicinal chemistry and materials science.
Biology and Medicine: Chalcones, including this compound, exhibit a wide range of biological activities such as antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, and anticancer properties . They are being investigated for their potential as therapeutic agents in treating various diseases.
Industry: In the chemical industry, this compound is used as a precursor for the synthesis of fluorescent materials, liquid crystals, and corrosion inhibitors . It also finds applications in the development of metal sensors and plant hormones.
作用机制
The biological activity of o-Nitrochalcone is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. The compound can modulate signaling pathways and inhibit enzymes involved in disease processes. For example, it can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation . The nitro group can also participate in redox reactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Chalcone: The parent compound without the nitro group.
p-Nitrochalcone: A similar compound with the nitro group at the para position.
m-Nitrochalcone: A similar compound with the nitro group at the meta position.
Uniqueness: o-Nitrochalcone is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. The ortho position allows for intramolecular interactions that can enhance the compound’s stability and reactivity compared to its para and meta counterparts .
属性
CAS 编号 |
18315-85-0 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
(Z)-2-nitro-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO3/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12/h1-11H/b14-11- |
InChI 键 |
YUFZFDCSLAUIPS-KAMYIIQDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
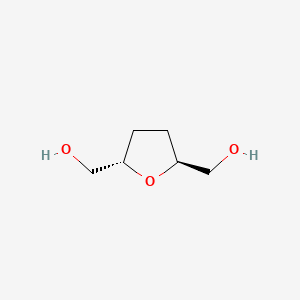
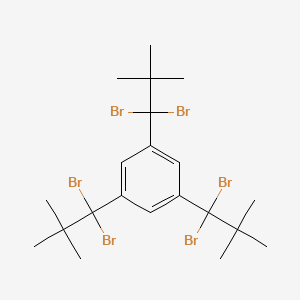

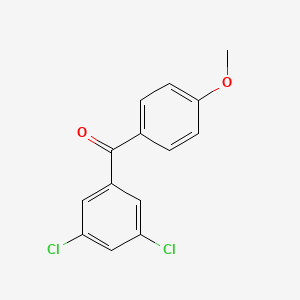
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
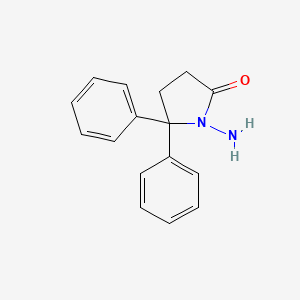
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
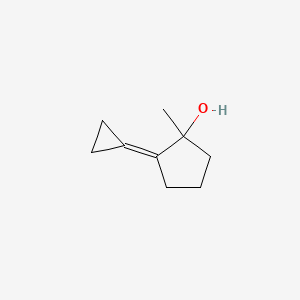
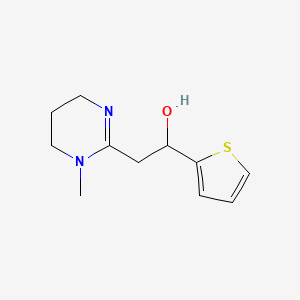
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
